(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Description

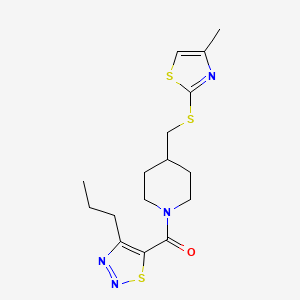

The compound “(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone” is a heterocyclic organic molecule featuring two distinct pharmacophores: a piperidine-thiazole-thioether moiety and a 4-propyl-1,2,3-thiadiazole ketone group. Its structure integrates a piperidine ring linked via a thioether bridge to a 4-methylthiazole, while the methanone group connects to a 4-propyl-substituted thiadiazole.

Properties

IUPAC Name |

[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4OS3/c1-3-4-13-14(24-19-18-13)15(21)20-7-5-12(6-8-20)10-23-16-17-11(2)9-22-16/h9,12H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSYIRCTNSIPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)CSC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with methyl iodide under basic conditions.

Attachment of the Thiazole to Piperidine: The thiazole derivative is then reacted with piperidine in the presence of a suitable base to form the thiazole-piperidine intermediate.

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with propyl bromide under acidic conditions.

Final Coupling Reaction: The thiazole-piperidine intermediate is then coupled with the thiadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole or thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds containing thiazole and thiadiazole rings have been reported to exhibit antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone could be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole and thiadiazole rings are known to bind to various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its thioether linkage and propyl-substituted thiadiazole , which differentiate it from analogues. Below is a comparison with structurally related compounds (Table 1):

Table 1 : Structural and functional comparison with analogues.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP) : The target compound’s thioether bridge and propyl chain likely increase logP (~3.2 estimated) compared to methoxy-substituted analogues (logP ~2.5–2.8). This enhances membrane permeability but may reduce aqueous solubility.

Biological Activity

The compound (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule with potential pharmacological applications. Its structure includes a piperidine ring, a thiazole moiety, and a thiadiazole component, suggesting diverse biological activity. This article reviews the biological activity of this compound based on various studies and predictive models.

Structural Features

The molecular structure of the compound contributes significantly to its biological activity. The presence of multiple functional groups allows for various interactions with biological targets. The following table summarizes its key structural features and associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylthiazole | Thiazole ring | Antimicrobial |

| 4-Propyltiazole | Propyl group on thiazole | Anticancer |

| 1,2,3-Thiadiazole derivatives | Thiadiazole ring | Antimicrobial and antifungal |

Antimicrobial Properties

Compounds containing the thiadiazole moiety have shown significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole exhibit notable antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli . The compound's structural complexity may enhance its binding affinity to microbial targets compared to simpler analogs .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been documented. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, compounds similar to the one have demonstrated cytotoxic effects against cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several thiadiazole derivatives. One derivative exhibited a minimum inhibitory concentration (MIC) of 32.6 μg/mL against Candida albicans, outperforming standard antifungal agents .

- Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of thiadiazole derivatives on Jurkat T cells. The results showed significant cell death at concentrations lower than those required for traditional chemotherapeutics .

Predictive Models

Predictive models such as PASS (Prediction of Activity Spectra for Substances) indicate that the compound may exhibit a wide range of biological activities based on its structural similarities with known pharmacologically active compounds . This suggests that further pharmacological studies could uncover additional therapeutic potentials.

The mechanism by which this compound exerts its effects likely involves interactions with specific enzymes or receptors within biological systems. The thiazole and thiadiazole rings can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards target proteins .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reagents/conditions are critical for high yield?

The synthesis involves multi-step reactions, typically starting with the formation of the piperidine-thiazole core followed by coupling with the thiadiazole moiety. Key steps include:

- Thiazole-piperidine linkage : Use of coupling agents (e.g., EDCI or DCC) under inert atmospheres (N₂/Ar) to avoid oxidation .

- Thiadiazole functionalization : Propyl group introduction via alkylation with 1-bromopropane in dimethylformamide (DMF) at 60–80°C .

- Final coupling : Catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to link the two heterocyclic systems . Critical factors : Strict temperature control (±2°C), anhydrous solvents, and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic methods are most reliable for structural elucidation?

- NMR : ¹H/¹³C NMR to confirm connectivity of the piperidine, thiazole, and thiadiazole moieties. Key signals include:

- Piperidine CH₂-S (δ 3.5–4.0 ppm) .

- Thiadiazole C=S (δ 165–170 ppm in ¹³C) .

- Mass spectrometry (HRMS) : Accurate mass determination (±0.001 Da) to verify molecular formula .

- IR : Thioether (C-S) stretches at 600–700 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .

Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the thiadiazole ring at pH < 3) .

- Solvent compatibility : Test solubility/stability in DMSO, ethanol, and aqueous mixtures using UV-Vis spectroscopy (λmax ~260 nm for thiadiazole) .

Q. What initial bioactivity screening assays are appropriate for this compound?

- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How to optimize reaction conditions for scale-up without compromising purity?

- Solvent selection : Replace DMF with MeCN or EtOAc for easier post-reaction removal .

- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling efficiency (monitor via TLC) .

- Microwave-assisted synthesis : Reduce reaction time from 12h to 2h with 20% higher yield .

Q. How to resolve contradictions in bioactivity data across similar analogs?

- Structural comparison : Overlay 3D conformations (molecular docking) to identify steric/electronic differences impacting target binding .

- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .

Q. What strategies are effective for establishing structure-activity relationships (SAR)?

- Substituent variation : Synthesize analogs with ethyl/butyl groups instead of propyl on the thiadiazole ring and compare IC₅₀ values .

- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding sites (e.g., thiadiazole S atoms) .

Q. What computational modeling approaches predict metabolic pathways or toxicity?

- ADMET prediction : Tools like SwissADME to forecast bioavailability, CYP450 interactions, and hepatotoxicity .

- Molecular dynamics (MD) : Simulate binding to hERG channels to assess cardiac risk .

Q. How to address discrepancies between in vitro and in vivo activity data?

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the piperidine ring) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification bottlenecks : Replace column chromatography with recrystallization (solvent: EtOH/H₂O) for >10g batches .

- Byproduct management : Optimize stoichiometry (1.1:1 molar ratio of thiazole to thiadiazole precursors) to minimize dimer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.